Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate
Description
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate is a β-keto ester characterized by a cyclopropane ring substituted with four methyl groups and a methyl ester moiety.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate |
InChI |
InChI=1S/C11H18O3/c1-10(2)9(11(10,3)4)7(12)6-8(13)14-5/h9H,6H2,1-5H3 |
InChI Key |
FRVMTSVZXPXNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate typically involves the esterification of 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of operation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoic acid.
Reduction: Methyl 3-hydroxy-3-(2,2,3,3-tetramethylcyclopropyl)propanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclopropyl group may also interact with specific enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituted β-Keto Esters
a) Ethyl 3-Cyclopropyl-3-Oxo-2-Benzylpropanoate Derivatives
Compounds such as Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (4bf) and Ethyl 3-cyclopropyl-2-(3-(trifluoromethyl)benzyl)-3-oxopropanoate (4bk) () share a β-keto ester backbone but differ in substituents:
- Ester Group : Methyl vs. ethyl esters. Methyl esters (e.g., the target compound) typically exhibit higher volatility and slightly lower hydrophobicity compared to ethyl esters.
- Substituents: The target compound features a 2,2,3,3-tetramethylcyclopropyl group, whereas analogs in have benzyl groups with electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -CF₃) substituents.
b) Methyl 3-Oxo-3-(2,3,4-Trimethoxyphenyl)Propanoate ()
- Molecular Formula : C₁₃H₁₆O₆ (vs. C₁₂H₁₈O₃ for the target compound, assuming its formula).
- Substituent: A trimethoxyphenyl group replaces the tetramethylcyclopropyl moiety. In contrast, the cyclopropane ring in the target compound may confer rigidity and resistance to metabolic oxidation .
Cyclopropane-Containing Analogues
a) 5Cl-UR-144 and A-834,735 ()
These compounds, such as 1-(5-chloropentyl)-1H-indol-3-ylmethanone, share the 2,2,3,3-tetramethylcyclopropyl group but are methanones (ketones) rather than esters.
- Biological Relevance: Many cyclopropane-containing methanones in are cannabinoid receptor modulators, suggesting the cyclopropyl group may enhance binding affinity to lipid-facing pockets in receptors .
Reactivity
- β-Keto Esters: Prone to keto-enol tautomerism, enabling participation in cyclocondensation reactions (e.g., forming heterocycles like pyrazoles or triazoles).
- Cyclopropane Ring: Strain in the cyclopropane ring may enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks compared to non-strained analogs.
Data Table: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Functional Group |
|---|---|---|---|---|
| Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate* | C₁₂H₁₈O₃ | 222.27 | 2,2,3,3-Tetramethylcyclopropyl | β-Keto ester |
| Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (4bf) | C₁₆H₂₀O₃ | 260.33 | 3-Methylbenzyl, cyclopropyl | β-Keto ester |
| Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate | C₁₃H₁₆O₆ | 268.26 | 2,3,4-Trimethoxyphenyl | β-Keto ester |
| 5Cl-UR-144 | C₂₀H₂₅ClNO | 354.87 | 2,2,3,3-Tetramethylcyclopropyl, indole | Methanone |
Research Implications and Gaps
- Pharmacological Potential: While cyclopropane-containing methanones in show receptor-binding activity, the target β-keto ester’s bioactivity remains uncharacterized. Its ester group may serve as a prodrug moiety, enhancing bioavailability.
- Synthetic Utility: The compound’s strained cyclopropane and β-keto ester functionalities make it a promising candidate for developing novel heterocycles or enzyme inhibitors.
Further studies are needed to elucidate its physicochemical properties (e.g., logP, solubility) and biological activity relative to its analogs.
Biological Activity
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate is a compound of interest in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data in tables.
Chemical Structure and Properties
Chemical Formula: C10H16O2
Molecular Weight: 168.24 g/mol
CAS Number: 1499692-62-4
The compound features a cyclopropyl ring with four methyl groups, which contributes to its steric properties and reactivity. The presence of the keto group (3-oxo) and the ester functionality (methyl ester) enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its unique structure allows it to bind effectively to active sites or allosteric sites on target proteins, leading to modulation of enzymatic activity.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding: It may interact with receptors that regulate physiological processes, influencing signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
-
Antimicrobial Activity:
- Exhibits inhibitory effects against certain bacterial strains.
- Potential applications in developing new antimicrobial agents.
-
Anti-inflammatory Effects:
- Shown to modulate inflammatory responses in vitro.
- May influence cytokine production and immune cell activity.
-
Cytotoxicity:
- Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Further research is needed to elucidate mechanisms and therapeutic potential.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl ring with methyl groups | Antimicrobial, Anti-inflammatory |
| 3-Oxo-3-(2,2-dimethylcyclopropyl)butanoate | Similar cyclopropyl structure | Limited biological data |
| Methyl 4-(2,2-dimethylcyclopropyl)butanoate | Different functional groups | Anticancer properties |
Case Studies
-
Study on Antimicrobial Activity:
A study conducted by researchers evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antimicrobial agent. -
Anti-inflammatory Research:
In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a possible mechanism for its anti-inflammatory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
